Tropisetron-d5
Description
Properties
Molecular Formula |
C₁₇H₁₅D₅N₂O₂ |
|---|---|
Molecular Weight |
289.38 |
Synonyms |
1H-Indole-3-carboxylic Acid (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl Ester-d5; Novaban-d5; SDZ-ICS 930-d5; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Tropisetron D5
Chemical Synthesis Approaches for Tropisetron (B1223216) Deuteration
The introduction of deuterium (B1214612) into the Tropisetron molecule can be achieved through two primary strategies: building the molecule from an already deuterated precursor (a site-specific methodology) or exchanging hydrogens for deuteriums on the final Tropisetron molecule (a catalytic exchange technique).
Site-specific methods offer high precision in the placement of isotopic labels by constructing the final molecule from deuterated building blocks. For Tropisetron-d5, this typically involves the synthesis of a deuterated indole-3-carboxylic acid precursor, which is then esterified with tropine (B42219). The synthesis of non-deuterated Tropisetron is achieved by the direct esterification of indole-3-carboxylic acid and tropine alcohol in an inert solvent, often using an aromatic organic sulfonic acid compound as a catalyst. google.com
To produce this compound, a deuterated version of the indole-3-carboxylic acid is required. Modern methods for the deuteration of aromatic rings provide pathways to this precursor. One such advanced, metal-free approach utilizes photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1). nih.gov This technique exploits the increased basicity of the aromatic ring in its excited state to achieve selective deuteration at positions that might be inaccessible through traditional methods. nih.gov This allows for the precise synthesis of the 1H-indole-2,4,5,6,7-d5-3-carboxylic acid precursor, which is then reacted with tropine to yield the final this compound product.
Catalytic Hydrogen-Deuterium Exchange (HDX) represents an alternative strategy where hydrogen atoms on a fully formed molecule are swapped for deuterium atoms from a donor source. mdpi.com These reactions are often mediated by a catalyst and are a common way to prepare deuterium-labeled standards. mdpi.com
Several catalytic systems can be employed for this purpose:
Acid- and Base-Catalyzed HDX : These methods rely on pH-dependent exchange reactions. mdpi.com For aromatic systems like the indole (B1671886) ring of Tropisetron, strong deuterated Brønsted or Lewis acids in the presence of a deuterium source (e.g., D₂O) are commonly used to facilitate the exchange. mdpi.com
Transition Metal Catalysis : Metals like palladium, platinum, and ruthenium are effective catalysts for hydrogen isotope exchange. researchgate.netmdpi.com A system using a palladium catalyst (e.g., Pd/C) with a deuterium source can achieve excellent deuterium incorporation under mild conditions. mdpi.com These catalysts facilitate the activation of C-H bonds, allowing for their cleavage and subsequent replacement with a C-D bond.
Table 1: Comparison of Deuteration Strategies for this compound
| Method | Typical Reagents/Catalysts | Selectivity | Key Advantages |
|---|---|---|---|
| Site-Specific Incorporation | Deuterated precursors (e.g., Indole-d5-3-carboxylic acid), photo-excited systems (HFIP-d1) nih.gov | High, pre-determined by the precursor's structure | Unambiguous label positioning, high isotopic purity. |
| Catalytic H-D Exchange | D₂O, D₂ gas, deuterated acids; Catalysts: Palladium (Pd/C), Platinum (PtO₂) mdpi.commdpi.com | Variable, depends on catalyst and reaction conditions | Useful for late-stage labeling of the final compound. |
Isotopic Purity and Positional Isomer Characterization of this compound
After synthesis, it is critical to verify both the isotopic purity (the percentage of molecules that are correctly deuterated) and the position of the deuterium atoms. This is accomplished using high-resolution spectroscopic techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a primary tool for determining isotopic purity. nih.gov The technique can rapidly and sensitively distinguish between the different isotopologues (molecules that differ only in their isotopic composition). nih.gov
For this compound, the analysis focuses on the mass difference between the unlabeled compound and the deuterated product. The molecular weight of this compound is approximately 289.4 g/mol , compared to about 284.4 g/mol for unlabeled Tropisetron, reflecting the replacement of five hydrogen atoms (≈1.008 amu) with five deuterium atoms (≈2.014 amu). caymanchem.com By analyzing the relative intensities of the ion peaks corresponding to the unlabeled (d₀) through fully deuterated (d₅) forms, the isotopic enrichment can be calculated with high accuracy. researchgate.net This calculation must correct for the natural abundance of isotopes like ¹³C to determine the true level of deuteration. researchgate.netresearchgate.net
Table 2: Expected Mass Spectrometry Data for Tropisetron Isotopologues
| Isotopologue | Description | Expected Mass Shift (from d₀) |
|---|---|---|
| d₀ | Unlabeled Tropisetron | +0 amu |
| d₁ | Tropisetron with one deuterium | +1 amu |
| d₂ | Tropisetron with two deuteriums | +2 amu |
| d₃ | Tropisetron with three deuteriums | +3 amu |
| d₄ | Tropisetron with four deuteriums | +4 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive information about the molecular structure and is essential for confirming the exact position of the deuterium labels. nih.gov
¹H NMR (Proton NMR) : In the ¹H NMR spectrum of unlabeled Tropisetron, the protons attached to the indole ring (at positions 2, 4, 5, 6, and 7) would produce characteristic signals in the aromatic region. For successfully synthesized this compound, these specific signals would be absent or significantly diminished, confirming that the hydrogens at these positions have been replaced by deuterium.
²H NMR (Deuterium NMR) : A deuterium NMR spectrum can be acquired to directly observe the deuterium nuclei. This spectrum would show signals at the chemical shifts corresponding to the positions on the indole ring where deuteration has occurred, providing direct evidence of site-specific labeling.
¹³C NMR (Carbon-13 NMR) : While ¹³C NMR primarily observes carbon atoms, the coupling patterns can also provide information about attached deuterium atoms. A carbon atom bonded to deuterium will show a characteristic triplet splitting pattern (due to the spin-1 nature of deuterium) and a slight upfield shift compared to a carbon bonded to hydrogen.
Table 3: Expected ¹H NMR Spectral Changes for this compound
| Position on Indole Ring | Unlabeled Tropisetron ¹H Signal | This compound ¹H Signal |
|---|---|---|
| C2-H | Present | Absent |
| C4-H | Present | Absent |
| C5-H | Present | Absent |
| C6-H | Present | Absent |
Advanced Analytical Methodologies for Tropisetron and Its Metabolites Employing Tropisetron D5
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Bioanalytical Method Developmentnih.govenvirotech-online.com
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the bioanalysis of drugs like Tropisetron (B1223216), offering high sensitivity and specificity. envirotech-online.comagnopharma.com The use of a stable isotope-labeled internal standard, such as Tropisetron-d5, is critical in these methods to correct for variability during sample preparation and analysis. wuxiapptec.com
Optimization of Chromatographic Separation for Labeled and Unlabeled Analogsnih.gov
Effective chromatographic separation of Tropisetron and its deuterated internal standard, this compound, from endogenous plasma components is fundamental for accurate quantification. In a validated LC-MS/MS method for determining Tropisetron in human plasma, separation was achieved using a Diamonsil C18 column (150 mm x 4.6 mm, 5 µm). nih.gov The mobile phase consisted of a mixture of methanol (B129727) and water (80:20, v/v) containing 0.2% formic acid, delivered at a flow rate of 0.5 mL/min. nih.gov This setup allowed for a total chromatographic run time of 4.5 minutes, demonstrating an efficient separation of the analyte and internal standard from interfering substances in the plasma matrix. nih.gov Another method utilized a CAPCELL PAK C18 column (50 x 2.0 mm, 5 µm) with a mobile phase of 0.04% trifluoroacetic acid in water and acetonitrile (B52724) (40:60), achieving successful separation. researchgate.net
Mass Spectrometric Detection Parameters and Multiple Reaction Monitoring (MRM) Transitionsnih.govresearchgate.net
Mass spectrometric detection for Tropisetron analysis is typically performed using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in the positive ion mode. nih.govresearchgate.net Quantification is achieved through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which enhances the selectivity and sensitivity of the method. nih.govca.gov In this mode, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. For Tropisetron, the transition of the precursor ion to a specific product ion is used for quantification. The use of a deuterated internal standard like this compound, which has a different mass-to-charge ratio but similar chemical properties and retention time, allows for accurate correction of any variations in the ionization process or instrument response. lcms.cz
Table 1: Illustrative MRM Transitions for Tropisetron Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Tropisetron | 285.2 | 167.1 |
| This compound | 290.2 | 172.1 |
Note: The exact m/z values can vary slightly depending on the instrument and specific experimental conditions.
Method Validation Parameters for Quantitative Analysis (e.g., Specificity, Recovery, Carryover, Stability)envirotech-online.comresearchgate.net
A comprehensive validation of the bioanalytical method is essential to ensure its reliability for quantitative analysis. Key validation parameters include specificity, recovery, carryover, and stability.
Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by the absence of interfering peaks at the retention time of Tropisetron and this compound in blank plasma samples. researchgate.net
Recovery: The efficiency of the extraction process. For a method involving liquid-liquid extraction of Tropisetron from plasma, consistent and reproducible recovery is crucial. nih.gov
Carryover: The influence of a preceding sample on the subsequent one. It is assessed by injecting a blank sample after a high-concentration sample to ensure no residual analyte is detected. researchgate.net
Stability: The stability of Tropisetron in biological samples under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage). researchgate.net
A validated LC-MS/MS method for Tropisetron in human plasma demonstrated a lower limit of quantification (LLOQ) of 0.100 ng/mL, with a precision (RSD) of 3.1% and accuracy (RE) of -0.7%. nih.gov The precision for both inter-batch and intra-batch tests was under 6.0%, and the accuracy was within -0.5% to 0.2%, indicating a highly reliable method. nih.gov
Strategies for Addressing Ion Suppression and Matrix Effects in Complex Biological Matricesagnopharma.comwikipedia.org
Ion suppression, a common challenge in LC-MS/MS analysis of biological samples, occurs when co-eluting matrix components interfere with the ionization of the target analyte, leading to inaccurate quantification. agnopharma.comwikipedia.org The use of a deuterated internal standard like this compound is a primary strategy to mitigate this, as it co-elutes with the analyte and experiences similar matrix effects, allowing for effective normalization of the signal. lcms.cz
Additional strategies to minimize ion suppression include:
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are employed to remove interfering substances such as phospholipids (B1166683) and salts from the plasma sample before analysis. agnopharma.comsepscience.com For instance, Tropisetron and the internal standard can be extracted from alkalized plasma into a diethyl ether-dichloromethane mixture. nih.gov
Chromatographic Optimization: Adjusting the chromatographic conditions to separate the analyte from the majority of the matrix components can also reduce ion suppression. wikipedia.org
Choice of Ionization Source: In some cases, switching from ESI to APCI can reduce matrix effects, as APCI is generally less susceptible to ion suppression from non-volatile solutes. envirotech-online.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Quantitative Analysiscaymanchem.combioscience.co.uk
While LC-MS/MS is more common for the analysis of non-volatile compounds like Tropisetron, GC-MS can also be utilized, particularly for certain applications. This compound is equally valuable in GC-MS methods as an internal standard for accurate quantification. caymanchem.combioscience.co.uk For GC-MS analysis, derivatization of Tropisetron may be necessary to increase its volatility and thermal stability. The use of this compound helps to correct for any inconsistencies in the derivatization reaction and throughout the analytical process. A method for detecting the impurity α-tropine in Tropisetron hydrochloride injection has been developed using gas chromatography. google.com
Role of this compound as a Certified Reference Material in Analytical Quality Controlaxios-research.comaxios-research.com
This compound serves as a certified reference material, which is essential for the quality control (QC) of analytical methods. axios-research.comaxios-research.com As a reference standard, it is used in the development and validation of new analytical procedures, ensuring that these methods are accurate, precise, and compliant with regulatory guidelines. axios-research.comaxios-research.com Its use in routine QC samples helps to monitor the performance of the analytical method over time and across different laboratories, ensuring the consistency and reliability of the data generated.
Table 2: Chemical Compound Information
| Compound Name | Other Names | Molecular Formula |
|---|---|---|
| Tropisetron | ICS 205-930 | C₁₇H₂₀N₂O₂ |
| This compound | 1H-indole-2,4,5,6,7-d5-3-carboxylic acid, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | C₁₇H₁₅D₅N₂O₂ |
| Diphenhydramine | - | C₁₇H₂₁NO |
| Formic acid | - | CH₂O₂ |
| Methanol | - | CH₄O |
| Acetonitrile | - | C₂H₃N |
| Diethyl ether | - | C₄H₁₀O |
| Dichloromethane | Methylene chloride | CH₂Cl₂ |
| Trifluoroacetic acid | - | C₂HF₃O₂ |
| α-tropine | - | C₈H₁₅NO |
Applications of Tropisetron D5 in Drug Metabolism Research
Elucidation of Metabolic Pathways and Metabolite Identification Using Labeled Tracers
Stable isotope-labeled compounds like Tropisetron-d5 are instrumental in delineating metabolic pathways. researchgate.netnih.gov By introducing a labeled tracer, researchers can confidently track the biotransformation of the parent drug into various metabolites, even those present at very low concentrations. lcms.cz This approach is fundamental to understanding the complete metabolic profile of a drug.
Metabolic stability assays are crucial in early drug discovery to predict the in vivo behavior of a compound. nuvisan.comwuxiapptec.com These assays typically involve incubating the drug candidate with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.govbioivt.comspringernature.com this compound can be used in these assays to help quantify the disappearance of the parent compound over time, providing data to calculate key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t1/2). nuvisan.combioivt.com
Human Liver Microsomes (HLMs): These preparations are rich in cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. wuxiapptec.combioivt.com
Hepatocytes: These whole liver cells contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of a drug's metabolism. nih.govbioivt.com
By analyzing samples from these incubations using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can determine the rate of metabolism. nuvisan.comnih.gov
The metabolism of Tropisetron (B1223216) is extensive and involves both Phase I and Phase II reactions. pharmgkb.orgdrugbank.com
Phase I Metabolism: This phase involves the introduction or unmasking of functional groups through reactions like oxidation, reduction, and hydrolysis. creative-proteomics.comdergipark.org.tr For Tropisetron, the primary Phase I metabolic pathways include:
Hydroxylation: The addition of a hydroxyl group to the indole (B1671886) ring of Tropisetron can occur at the 5, 6, or 7 positions. pharmgkb.orgmedsafe.govt.nz The main metabolites are 5-hydroxytropisetron and 6-hydroxytropisetron. pharmgkb.org
N-demethylation: The removal of a methyl group from the nitrogen atom is another identified pathway. pharmgkb.orgnih.gov
Phase II Metabolism: In this phase, the parent drug or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. creative-proteomics.comdergipark.org.tr Key Phase II reactions for Tropisetron metabolites include:
Glucuronidation: The addition of glucuronic acid. drugbank.commdpi.com
Sulfation: The addition of a sulfate (B86663) group. drugbank.commdpi.com
The use of this compound as a tracer allows for the confident identification of these metabolites in complex biological samples. mdpi.com
Enzyme Kinetics and Cytochrome P450 Isoform Contribution Studies (e.g., CYP2D6, CYP3A4)
Identifying the specific enzymes responsible for a drug's metabolism is critical for predicting potential drug-drug interactions. nih.govcriver.com Studies have shown that the metabolism of Tropisetron is primarily carried out by the cytochrome P450 enzyme system. pharmgkb.org
CYP2D6: This is the major enzyme responsible for the hydroxylation of Tropisetron, accounting for approximately 91% of its metabolism. pharmgkb.orgnih.gov
CYP3A4: This enzyme plays a minor role in the hydroxylation of Tropisetron and is also involved in the formation of N-demethyltropisetron. pharmgkb.orgnih.gov
Enzyme kinetic studies, often employing in vitro systems with specific CYP isoforms, can determine the affinity (Km) and maximum velocity (Vmax) of these metabolic reactions. nih.gov this compound can be utilized in these experiments to accurately quantify the formation of metabolites by individual enzyme isoforms.
| Metabolite | Enzyme | Km (μM) | Vmax (pmol/mg/min) |
|---|---|---|---|
| 5-hydroxy-tropisetron | CYP2D6 (high-affinity) | 3.9 ± 2.1 | 1.88 ± 0.73 |
| 5-hydroxy-tropisetron | CYP3A4 (low-affinity) | 172 ± 51 | 17.0 ± 9.4 |
| 6-hydroxy-tropisetron | CYP2D6 (high-affinity) | 4.66 ± 1.84 | 4.00 ± 1.77 |
| 6-hydroxy-tropisetron | CYP3A4 (low-affinity) | 266.0 ± 76.0 | 81.4 ± 27.9 |
Assessment of Metabolic Phenotype Differences and Their Impact on Disposition
The activity of drug-metabolizing enzymes can vary significantly between individuals due to genetic polymorphisms. This can lead to differences in how a drug is metabolized and eliminated from the body.
The metabolism of Tropisetron is linked to the sparteine/debrisoquine polymorphism, which is associated with the CYP2D6 enzyme. medsafe.govt.nz Individuals can be classified as:
Extensive Metabolizers (EMs): Have normal CYP2D6 function. nih.gov
Poor Metabolizers (PMs): Have reduced or no CYP2D6 function. nih.gov
Applications of Tropisetron D5 in Preclinical Pharmacokinetic Research Methodologies
Utilization in Quantitative Pharmacokinetic Profiling in Animal Models
In preclinical settings, the characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile in animal models is fundamental. Tropisetron-d5 is instrumental in the quantitative analysis of Tropisetron (B1223216) concentrations in biological matrices like plasma and tissue homogenates. ijper.orgnih.gov The development of sensitive and selective LC-MS/MS methods enables the precise measurement of Tropisetron over a wide range of concentrations, which is essential for constructing accurate concentration-time profiles. nih.gov These profiles are the foundation for all subsequent pharmacokinetic assessments. The use of a deuterated internal standard is considered the gold standard as it minimizes analytical variability and compensates for matrix effects, which can be significant in complex biological samples. asm.orgasm.org
Absolute bioavailability is a critical pharmacokinetic parameter that measures the fraction of an administered dose of unchanged drug that reaches the systemic circulation. europa.eu Its determination involves comparing the area under the plasma concentration-time curve (AUC) after extravascular administration (e.g., oral) with the AUC after intravenous (IV) administration, which is assumed to have 100% bioavailability. woah.orgresearchgate.net
The formula for absolute bioavailability (F) is: F = (AUCoral / AUCIV) × (DoseIV / Doseoral)
Preclinical studies in animal models are the first step in determining this parameter for a new chemical entity. The accuracy of the plasma concentration measurements used to calculate the AUC is paramount. Methodologies for these studies rely on validated bioanalytical assays where this compound is used as the internal standard to ensure the reliability of the quantification of tropisetron. nih.gov Research on tropisetron has shown that its oral bioavailability can be influenced by first-pass metabolism, a process that can be thoroughly investigated using data from such studies. medsafe.govt.nznih.gov
Below is a table of representative pharmacokinetic parameters from a study in healthy volunteers that illustrates the data used for bioavailability calculations. Such preclinical data would first be generated in animal models.
| Parameter | Oral Administration (5 mg) | Intravenous Administration (2 mg) |
|---|---|---|
| Cmax (ng/mL) | 3.46 | 15.1 (initial concentration) |
| tmax (h) | 2.6 | N/A |
| t1/2 (h) | 5.7 | 5.6 |
| AUC(0,∞) (ng·h/mL) | 32.9 | 20.7 |
| Absolute Bioavailability (F) | ~60% |
Data sourced from a human study for illustrative purposes of the parameters calculated. nih.govpharmgkb.org Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; t1/2: Elimination half-life; AUC: Area under the curve.
Pharmacokinetic data derived from concentration-time profiles can be analyzed using two primary methods: non-compartmental analysis (NCA) and compartmental analysis. allucent.comnih.gov The accuracy of both approaches is fundamentally dependent on the quality of the bioanalytical data, for which this compound is essential.
Non-Compartmental Analysis (NCA) is a model-independent method that calculates key PK parameters directly from the observed data using algebraic equations, often employing the trapezoidal rule to estimate the AUC. nih.govrdd.edu.iq It is straightforward and makes fewer assumptions about how the drug behaves in the body. allucent.com
Compartmental Analysis uses mathematical models to describe the body as a series of one or more interconnected compartments. rdd.edu.iq This method fits the concentration-time data to a specific model (e.g., a one- or two-compartment model) using nonlinear regression. researchgate.net It can provide a more detailed description of the drug's distribution and elimination processes and allows for simulations of different dosing regimens. allucent.com
The use of a stable isotope-labeled internal standard like this compound ensures that the concentration data points forming the curve are highly accurate, which is crucial for the integrity of both NCA and the complex modeling involved in compartmental analysis. mdpi.com
| Analysis Type | Description | Key Parameters Derived | Advantages |
|---|---|---|---|
| Non-Compartmental (NCA) | Model-independent, uses algebraic equations on observed data. nih.gov | Cmax, tmax, AUC, Clearance (CL), Volume of distribution (Vd), t1/2 | Simplicity, fewer assumptions, cost-effective. allucent.com |
| Compartmental | Fits data to a mathematical model representing the body as compartments. rdd.edu.iq | Absorption rate constant (ka), Elimination rate constant (ke), Micro-rate constants (e.g., k12, k21), CL, Vd | Provides detailed description, predictive and simulative capabilities. researchgate.net |
Investigation of Drug-Drug Interactions and Induction/Inhibition Potential
Preclinical research must evaluate the potential for a new drug to interact with other medications. europa.eu These interactions can be pharmacokinetic in nature, where one drug affects the ADME of another. Tropisetron is known to be metabolized by cytochrome P450 enzymes, particularly CYP2D6 and, to a lesser extent, CYP3A4. researchgate.netpatsnap.com
Animal studies are designed to investigate how the co-administration of enzyme inducers or inhibitors affects the plasma concentration of tropisetron.
Induction: A drug that induces CYP enzymes (e.g., Rifampicin) can increase the metabolism of tropisetron, leading to lower plasma concentrations and potentially reduced efficacy. medsafe.govt.nz
Inhibition: A drug that inhibits these enzymes (e.g., Cimetidine) can slow the metabolism of tropisetron, resulting in higher plasma concentrations. medsafe.govt.nzpatsnap.com
In these preclinical drug-drug interaction (DDI) studies, this compound is indispensable. The LC-MS/MS methods that use this internal standard allow for the precise quantification of changes in tropisetron levels when an interacting drug is co-administered. nih.gov This provides clear, quantitative evidence of an interaction and its magnitude, which is critical information for later clinical studies. europa.eu
The table below summarizes the expected outcomes from DDI studies with tropisetron in animal models, based on known interactions.
| Interacting Agent | Mechanism | Effect on Tropisetron PK | Reference |
|---|---|---|---|
| Rifampicin | CYP Enzyme Inducer | Decreased plasma concentration | medsafe.govt.nz |
| Phenobarbital | CYP Enzyme Inducer | Decreased plasma concentration | medsafe.govt.nz |
| Cimetidine | CYP Enzyme Inhibitor | Negligible effect on plasma concentration | medsafe.govt.nzpatsnap.com |
| Ketoconazole | Potent CYP3A4 Inhibitor | Potential for increased plasma concentration | patsnap.com |
Future Directions and Emerging Research Avenues for Deuterated Analogs in Pharmaceutical Sciences, with Emphasis on Tropisetron D5
Advancements in Automated High-Throughput Bioanalytical Methods
The quantification of drugs and their metabolites in biological matrices is a cornerstone of pharmaceutical development. Tropisetron-d5 is primarily intended for use as an internal standard for the quantification of tropisetron (B1223216) by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.combioscience.co.uklabclinics.com The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in bioanalysis, particularly for LC-MS/MS methods. chromforum.orgkcasbio.com
The key advantage of using a deuterated internal standard is its ability to compensate for variability during sample preparation and analysis. kcasbio.com Since this compound has nearly identical physicochemical properties to the non-deuterated tropisetron, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. chromforum.orgkcasbio.com This co-elution helps to normalize for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample—which is a major challenge in bioanalysis. kcasbio.com
Recent advancements have focused on automating and increasing the throughput of these bioanalytical methods. Fully automated high-throughput screening (HTS) systems can now process hundreds of plates per day, significantly accelerating the drug discovery process. pharmaron.com These automated platforms can perform various assays, including those for which this compound would be used as an internal standard. pharmaron.com Furthermore, the development of automated proteomics sample preparation platforms, which can process 96 samples in under 2.5 hours, showcases the potential for rapid, large-scale analysis. nih.govrsc.org Such automation reduces manual error, improves reproducibility, and allows for the efficient analysis of the large sample sets generated in pharmacokinetic and toxicological studies. nih.govfrontiersin.orgnih.gov
For instance, a sensitive and selective LC-MS/MS method for determining tropisetron in human plasma has been developed and validated, using an internal standard to achieve a low limit of quantification. nih.gov The integration of automated liquid handling systems with these advanced analytical techniques streamlines the entire workflow, from sample extraction to data acquisition, making the process more efficient and reliable. nih.govfrontiersin.org
| Parameter | Advancement | Impact on Bioanalysis with this compound |
|---|---|---|
| Throughput | Fully automated systems processing up to 150,000 compounds/week. pharmaron.com | Enables rapid quantification of tropisetron in large-scale pharmacokinetic studies. |
| Sample Preparation | Automated platforms for protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.govfrontiersin.org | Reduces variability and manual labor, improving the precision of measurements using this compound as an internal standard. |
| Data Quality | Use of SIL-IS like this compound minimizes matrix effects and improves accuracy. kcasbio.com | Ensures more reliable and reproducible data for regulatory submissions. |
| Speed | LC-MS/MS run times as short as a few minutes per sample. nih.govnih.gov | Accelerates the drug development timeline by providing faster feedback on drug performance. |
Exploration of Novel Isotope Effects and Their Implications in Drug Development
The substitution of hydrogen with deuterium (B1214612) can lead to the kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond, is broken more slowly during enzymatic reactions. wikipedia.orgresearchgate.net This can significantly reduce the rate of metabolism for drugs where C-H bond cleavage is the rate-limiting step, often mediated by cytochrome P450 (CYP) enzymes. cdnsciencepub.complos.org A lower metabolic rate can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen. wikipedia.orgscispace.com
However, the effects of deuteration are not always predictable. scispace.comalfa-chemistry.com The outcome depends on several factors, including the specific site of deuteration and the complexity of the drug's metabolic pathways. plos.org In some cases, blocking one metabolic pathway can lead to "metabolic switching," where the drug is metabolized through an alternative pathway, which could potentially form new or different metabolites. cdnsciencepub.complos.org
Research into deuterated compounds like this compound aims to better understand these nuances. Studies now combine molecular docking, in-vitro metabolic profiles, and intrinsic clearance assessments to predict the potential for a beneficial isotope effect. plos.org While deuteration may not always improve metabolic stability, especially if C-H bond cleavage is not the rate-determining step, these investigations provide invaluable insights into drug metabolism. snmjournals.org The approval of the first deuterated drug, deutetrabenazine, by the FDA has spurred further interest in this field, with numerous other deuterated compounds currently under evaluation. wikipedia.orgresearchgate.net
The implications for drug development are substantial. By strategically applying deuteration, it may be possible to:
Improve Pharmacokinetic Profiles: Increase half-life and bioavailability, leading to less frequent dosing. wikipedia.orgscispace.com
Reduce Toxicity: Decrease the formation of toxic metabolites. cdnsciencepub.comresearchgate.net
Enhance Efficacy: Maintain therapeutic concentrations for a longer duration. researchgate.net
| Isotope Effect | Mechanism | Potential Implication in Drug Development |
|---|---|---|
| Kinetic Isotope Effect (KIE) | Slower cleavage of the stronger C-D bond compared to the C-H bond by metabolic enzymes (e.g., CYPs). wikipedia.orgcdnsciencepub.com | Reduced rate of metabolism, leading to increased drug exposure and longer half-life. researchgate.net |
| Metabolic Switching | Deuteration at a primary metabolic site shifts metabolism to an alternative, non-deuterated site. cdnsciencepub.complos.org | Can alter the metabolite profile, potentially reducing the formation of toxic metabolites or, conversely, negating the intended pharmacokinetic benefit. plos.orgresearchgate.net |
| Altered Pharmacodynamics | Changes in drug-target interactions due to subtle conformational or electronic effects of deuterium. | Although less common, it could potentially modify drug potency or selectivity. |
Integration of Labeled Compounds in Systems Pharmacology and PBPK Modeling
Systems pharmacology utilizes mathematical models to understand the complex interactions between a drug and a biological system. tandfonline.comnih.gov Physiologically based pharmacokinetic (PBPK) modeling, a key component of systems pharmacology, simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body based on physiological and compound-specific parameters. tandfonline.comnih.gov
Isotopically labeled compounds like this compound are invaluable tools in this context. researchgate.net They are extensively used as tracers in studies to elucidate the metabolic pathways and pharmacokinetic properties of a drug. cdnsciencepub.comresearchgate.net By tracking the labeled compound, researchers can gain a more precise understanding of how the body processes the drug, which is essential for building and validating accurate PBPK models. tandfonline.comnih.gov
PBPK models can:
Predict drug concentrations in various tissues and organs. nih.govacs.org
Simulate the effects of different dosing regimens. tandfonline.com
Anticipate drug-drug interactions (DDIs). researchgate.net
Extrapolate pharmacokinetic data across different species, including from preclinical animals to humans. ascopubs.orgnih.gov
The integration of data from studies using labeled compounds enhances the predictive power of these models. nih.govnih.gov For example, a PBPK model built with preclinical data, including metabolic clearance information derived from studies with deuterated analogs, can be used to simulate the human pharmacokinetic profile and inform first-in-human dose selection. nih.govnih.gov This model-based approach can streamline drug development, reduce the need for extensive clinical trials, and ultimately accelerate the delivery of safer and more effective treatments. tandfonline.comascopubs.orgfrontiersin.org The use of PBPK modeling is increasingly accepted by regulatory agencies to support drug labeling and waive the need for certain clinical DDI studies. nih.govfda.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
